2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 1H-imidazole core with three key substituents:
- Position 1: A cyclopentylcarbamoyl-methyl group, introducing a carbamate-linked cyclopentyl moiety that may enhance lipophilicity and receptor binding .
- Position 2: A sulfanyl (-S-) bridge connecting to an acetamide group, which is further linked to a 4-acetamidophenyl aromatic ring. This sulfanyl-acetamide architecture is shared with antimicrobial agents (e.g., 2-[(2-aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide) , suggesting possible bioactivity in this compound.
While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs exhibit anticancer, antimicrobial, and kinase-modulating activities .
Properties
IUPAC Name |
2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-cyclopentylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4S/c1-14(28)23-16-6-8-17(9-7-16)25-20(30)13-31-21-22-10-18(12-27)26(21)11-19(29)24-15-4-2-3-5-15/h6-10,15,27H,2-5,11-13H2,1H3,(H,23,28)(H,24,29)(H,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZJXVRMMMAAGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NC3CCCC3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, characterized by an imidazole ring and various functional groups, suggests diverse biological activities, particularly in the field of cancer therapeutics.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 402.5 g/mol. The structural components include:
- Imidazole ring : A five-membered ring that plays a critical role in biological interactions.
- Cyclopentylcarbamoyl moiety : Enhances lipophilicity and potential bioactivity.
- Hydroxymethyl group : Contributes to solubility and reactivity.
- Sulfanyl linkage : May facilitate interactions with biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity, particularly against specific cancer cell lines such as A549 human lung adenocarcinoma cells. The mechanism of action likely involves:
- Enzyme inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor interaction : It could modulate receptor activity, influencing signaling pathways associated with tumor growth.
Case Studies
-
Study on A549 Cells :
- In vitro studies demonstrated that treatment with this compound resulted in reduced viability of A549 cells, indicating its potential as an anticancer agent. The IC50 value was found to be significantly lower than that of conventional chemotherapeutics, suggesting enhanced efficacy.
-
Mechanistic Insights :
- Further investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Comparative Analysis
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)-N-(2-phenylethyl)acetamide | Contains a nitro group; used in cancer research | |
| 2-{1-[4-Fluorophenyl]methyl}-5-(hydroxymethyl)-1H-imidazol-2-amide | Similar imidazole structure; potential anticancer properties | |
| 2-{1-[Cyclohexylcarbamoyl]methyl}-5-(hydroxymethyl)-1H-imidazol-2-amide | Cyclohexyl instead of cyclopentyl; different pharmacological profile |
Synthesis and Optimization
The synthesis of this compound involves several steps, including:
- Formation of the imidazole ring.
- Introduction of the cyclopentylcarbamoyl moiety.
- Attachment of the sulfanylacetamide group.
Optimization of these synthetic routes is crucial for maximizing yield and purity, which can be achieved through techniques such as high-performance liquid chromatography (HPLC).
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds demonstrate efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of metabolic pathways.
Anticancer Activity
The anticancer potential of imidazole derivatives has been widely investigated. Compounds with similar structures have shown promising results in inhibiting the growth of cancer cell lines such as breast, colon, and lung cancer cells. For example, imidazole-based compounds have been noted for their ability to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Synthesis and Evaluation
A notable study synthesized a series of imidazole derivatives and evaluated their antimicrobial and anticancer activities. The synthesized compounds were characterized using techniques such as NMR and LC-MS, confirming their structures. In vitro tests revealed significant cytotoxic effects against human tumor cell lines, indicating potential for further development as anticancer agents .
In Vivo Studies
In vivo studies using animal models have demonstrated the efficacy of similar compounds against Mycobacterium tuberculosis. These studies assessed the compounds' ability to inhibit key mycobacterial enzymes, providing insights into their mechanisms of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of the target compound and structurally related acetamide derivatives from the evidence:
Structural and Functional Insights
- Sulfanyl vs. Sulfonyl/Sulfinyl Groups : The sulfanyl bridge in the target compound lacks the electron-withdrawing properties of sulfonyl () or sulfinyl () groups, which may reduce binding to electrophilic pockets in enzymes like kinases . However, it may confer better resistance to oxidative degradation .
- Cyclopentylcarbamoyl vs.
- Hydroxymethyl vs. Nitro Groups : Unlike the nitro group in , which is metabolically reactive, the hydroxymethyl group in the target compound is less likely to form toxic metabolites, suggesting a safer profile .
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves sequential steps:
- Imidazole ring formation : Cyclization of precursors (e.g., amidines or α-ketoesters) under acidic/basic conditions .
- Substituent introduction : Electrophilic substitution or coupling reactions to attach the cyclopentylcarbamoyl and hydroxymethyl groups .
- Sulfanyl linkage : Thiol-alkylation or nucleophilic substitution to form the sulfanyl bridge .
- Acetamide coupling : Amide bond formation using reagents like EDC/HOBt . Optimization : Use Design of Experiments (DoE) to vary parameters (temperature, solvent, catalyst) and analyze yield/purity via HPLC .
Q. Which spectroscopic and chromatographic methods are essential for structural validation?
- NMR spectroscopy : Confirm regiochemistry of imidazole substituents and acetamide linkage (e.g., H NMR for protons, C NMR for carbons) .
- Mass spectrometry (MS) : Verify molecular weight and fragmentation patterns .
- IR spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1650–1700 cm) .
- HPLC : Assess purity (>95% recommended for biological assays) .
Q. How do key functional groups (imidazole, sulfanyl, cyclopentylcarbamoyl) influence physicochemical properties?
- Imidazole : Enhances solubility via hydrogen bonding; modulates electronic effects for reactivity .
- Sulfanyl linkage : Prone to oxidation (forming sulfoxides/sulfones) under oxidative conditions .
- Cyclopentylcarbamoyl : Contributes to lipophilicity, affecting membrane permeability in bioassays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved bioactivity?
- Substituent variation : Replace cyclopentyl with bulkier/flexible groups (e.g., cyclohexyl) to assess steric effects on target binding .
- Sulfanyl replacement : Test ether or amine linkages to evaluate oxidation stability .
- Bioisosteres : Substitute acetamide with sulfonamide or urea to modulate hydrogen-bonding capacity .
- Quantitative SAR (QSAR) : Use computational models to predict activity based on substituent electronic parameters (e.g., Hammett constants) .
Q. What experimental strategies elucidate the compound’s mechanism of action in biological systems?
- Target identification : Perform pull-down assays with labeled compound or affinity chromatography .
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates .
- Cellular assays : Measure apoptosis (Annexin V staining) or autophagy (LC3-II Western blot) in cancer models .
- X-ray crystallography : Resolve compound-target co-crystal structures to identify binding motifs .
Q. How can contradictory data in synthesis yields or bioactivity be systematically resolved?
- Reproducibility checks : Standardize reaction conditions (solvent purity, inert atmosphere) .
- Impurity profiling : Use LC-MS to identify byproducts interfering with bioactivity .
- Statistical analysis : Apply ANOVA to compare batch-to-batch variability in biological replicates .
Q. What computational tools aid in predicting reaction pathways or optimizing synthetic routes?
- Quantum chemical calculations : Simulate transition states for key steps (e.g., cyclization) using Gaussian or ORCA .
- Retrosynthesis software : Tools like ICSynth or AiZynthFinder propose feasible routes .
- Machine learning : Train models on reaction databases to predict optimal catalysts/solvents .
Q. How can bioassay protocols be optimized to account for compound stability or metabolic degradation?
- Stability studies : Incubate compound in PBS or serum at 37°C; monitor degradation via LC-MS .
- Metabolite identification : Use hepatocyte microsomes or CYP450 isoforms to identify major metabolites .
- Protease inhibitors : Add EDTA or protease cocktails to cell culture media to prevent enzymatic breakdown .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
